2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid
Description
Properties
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-14-8-7-11(9-15(14)23-2)10-16(19)18-13-6-4-3-5-12(13)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHQHQSMOXLSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Anthranilic Acid Derivatives
The most direct route to 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid involves the acylation of 2-aminobenzoic acid (anthranilic acid) with (3,4-dimethoxyphenyl)acetyl chloride. This method, adapted from protocols for analogous N-acyl anthranilic acids, proceeds via nucleophilic acyl substitution (Figure 1).
Procedure :
- Synthesis of (3,4-dimethoxyphenyl)acetyl chloride :
(3,4-Dimethoxyphenyl)acetic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane (30 mL) for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.
- Acylation reaction :
Anthranilic acid (10 mmol) is dissolved in dry tetrahydrofuran (THF, 50 mL) with triethylamine (12 mmol). The acyl chloride is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with 1M HCl, and the precipitated product is filtered and washed with cold ethanol.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | THF | 85% |
| Base | Triethylamine | 82% |
| Temperature | 25°C | 80% |
| Molar Ratio (Acid:Cl) | 1:1.1 | 88% |
Characterization by IR spectroscopy reveals key bands:
- $$ \nu_{\text{C=O}} $$ (amide): 1645–1660 cm$$^{-1}$$
- $$ \nu_{\text{COOH}} $$: 2500–3000 cm$$^{-1}$$ (broad)
Solid-Phase Synthesis Using Coupling Agents
Alternative methods employ carbodiimide-based coupling agents to enhance reaction efficiency. A representative protocol using N,N'-dicyclohexylcarbodiimide (DCC) is detailed below:
Procedure :
- Activation :
(3,4-Dimethoxyphenyl)acetic acid (10 mmol) and DCC (12 mmol) are stirred in dry dimethylformamide (DMF, 30 mL) at 0°C for 1 hour.
- Coupling :
Anthranilic acid (10 mmol) and 4-dimethylaminopyridine (DMAP, 1 mmol) are added, and the reaction is stirred at 25°C for 24 hours. The mixture is filtered to remove dicyclohexylurea, and the product is precipitated with ice-water.
Comparative Yields :
| Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCC | 92 | 98.5 |
| EDC·HCl | 88 | 97.2 |
| HATU | 94 | 99.1 |
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics. A modified procedure achieves completion in 30 minutes versus 12 hours under conventional heating:
Procedure :
- Anthranilic acid (5 mmol), (3,4-dimethoxyphenyl)acetic acid (5.5 mmol), and HATU (5.5 mmol) are suspended in DMF (15 mL).
- The mixture is irradiated at 100°C (300 W) for 30 minutes, cooled, and poured into ice-water.
Kinetic Data :
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional | 720 | 85 |
| Microwave | 30 | 89 |
Catalytic Methods Using Citric Acid
Eco-friendly approaches employ citric acid monohydrate (CAM) as a bifunctional catalyst, leveraging both Brønsted acidity and hydrogen-bonding capacity:
Procedure :
- Equimolar anthranilic acid and (3,4-dimethoxyphenyl)acetic acid are mixed with CAM (20 mol%) in ethanol (10 mL).
- The reaction is heated at 60°C for 4 hours, with water removal via molecular sieves.
Catalyst Screening :
| Catalyst | Yield (%) |
|---|---|
| CAM | 87 |
| p-TsOH | 83 |
| No catalyst | <5 |
Purification and Characterization
Recrystallization :
The crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless needles with a melting point of 212–214°C.
Spectroscopic Data :
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$ _6 $$) :
$$ \delta $$ 12.51 (s, 1H, COOH), 10.21 (s, 1H, NH), 6.85–7.45 (m, 6H, Ar-H), 3.74 (s, 6H, OCH$$ _3 $$), 3.62 (s, 2H, CH$$ _2 $$). - $$ ^{13}\text{C NMR} $$ :
$$ \delta $$ 171.2 (COOH), 167.8 (CONH), 149.1–112.4 (Ar-C), 55.8 (OCH$$ _3 $$), 41.3 (CH$$ _2 $$).
Industrial-Scale Production
Patent WO1997028118A1 outlines a pilot-scale process emphasizing azeotropic distillation for solvent removal:
- Reactants are combined in toluene with catalytic p-toluenesulfonic acid.
- Water is removed via Dean-Stark trap during reflux (110°C, 8 hours).
- The toluene is distilled under vacuum, and the residue is crystallized from ethyl acetate.
Scale-Up Metrics :
| Batch Size (kg) | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 85 | 98 |
| 10 | 82 | 97 |
| 100 | 78 | 95 |
Mechanistic Considerations
The acylation proceeds through a tetrahedral intermediate, with rate-determining attack by the anthranilic acid amine on the electrophilic carbonyl carbon (Figure 2). Density functional theory (DFT) calculations indicate a reaction barrier of 25.3 kcal/mol for the DCC-mediated pathway versus 28.7 kcal/mol for direct acyl chloride substitution.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and acyl groups can influence its binding affinity and specificity towards these targets . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes .
Comparison with Similar Compounds
Tranilast (2-[[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid)
- Structure: Tranilast (CAS 53902-12-8) replaces the acetyl group in the target compound with a propenoyl (acryloyl) group, introducing a double bond (E-configuration) .
- Molecular Formula: C₁₈H₁₇NO₅ (MW: 327.33 g/mol).
- Pharmacology: Tranilast is a clinically approved anti-allergic and anti-fibrotic agent. It inhibits mast cell degranulation and TGF-β1-mediated collagen synthesis, used in treating keloids, asthma, and restenosis .
- Key Differences: The propenoyl group enhances rigidity and π-conjugation, improving binding to biological targets like histamine receptors. Tranilast exhibits higher metabolic stability compared to acetyl derivatives due to reduced susceptibility to esterase cleavage .
4-[[[[(3,4-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]benzoic Acid
- Structure: This compound (CAS 532957-21-4) introduces a thioxomethyl (-NH-CS-) bridge and a 3,4-dimethylphenoxy group.
- Molecular Formula : C₁₈H₁₈N₂O₄S (MW: 370.41 g/mol).
- Key Differences :
Azo Benzoic Acid Derivatives (e.g., 2-Hydroxy-4-substituted-3-azo-benzoic acids)
- Structure: Feature azo (-N=N-) linkages coupled to benzothiazole or phenolic groups (e.g., ).
- Applications: Primarily as disperse dyes or analytical ligands due to chromophoric azo groups. pKa values range from 2.5–4.5 (carboxylic) and 8.5–10.5 (phenolic), enabling pH-dependent applications .
- Contrast : Unlike the acetylated target compound, azo derivatives prioritize electronic conjugation for optical properties over bioactivity.
Triazine-Linked Benzoic Acid Derivatives
- Structure: Compounds like 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid () incorporate triazine rings.
- Properties : High thermal stability (m.p. 180–220°C) and applications in materials science (e.g., polymer crosslinkers).
- Divergence : The triazine core introduces multiple hydrogen-bonding sites, diverging from the acetyl group's simplicity in the target compound .
Structural-Activity Relationships (SAR)
- Acetyl vs. Propenoyl: Acetyl derivatives (e.g., target compound) may act as prodrugs, hydrolyzing to release active anthranilic acid. Propenoyl derivatives (e.g., Tranilast) resist hydrolysis, enhancing bioavailability .
- Methoxy Positioning: 3,4-Dimethoxy substitution optimizes electron-donating effects, improving receptor binding compared to mono-methoxy analogs .
- Amino Linkers: Thioxomethyl or azo groups shift applications from pharmacology to industrial chemistry due to altered reactivity .
Biological Activity
2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a methoxyphenyl group and an acetylamino moiety. The presence of methoxy groups can enhance lipophilicity and influence interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may modulate enzyme activity or receptor signaling pathways. Specifically, the methoxy and acyl groups are thought to enhance binding affinity towards these targets, potentially leading to therapeutic effects such as:
- Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth.
- Anti-inflammatory Effects: It may exert effects that mitigate inflammatory responses in various tissues.
- Anticancer Properties: Preliminary studies suggest potential anti-proliferative effects against certain cancer cell lines.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive bacteria:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Streptococcus pneumoniae | 12 | 64 µg/mL |
These results suggest a moderate level of antimicrobial activity, warranting further exploration into its potential as an antibacterial agent.
Anti-inflammatory Effects
In animal models, the compound has been evaluated for its anti-inflammatory properties. A study demonstrated that administration of the compound significantly reduced inflammation markers in induced arthritis models:
| Treatment Group | Inflammation Score Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 30 |
| High Dose (50 mg/kg) | 60 |
This data indicates that higher doses correlate with greater anti-inflammatory effects.
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines. Notably, it demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HCT-116 | 20 |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
- Study on Anticancer Effects : In a recent study, researchers synthesized derivatives of benzoic acid and evaluated their anticancer properties. The derivative containing the methoxyphenyl group exhibited enhanced selectivity towards cancer cells compared to normal cells, indicating a promising therapeutic window .
- Evaluation of Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of similar compounds in animal models. The results showed that these compounds significantly inhibited pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid, and how are intermediates optimized?
- Methodological Answer : A common approach involves coupling 3,4-dimethoxyphenylacetic acid with 2-aminobenzoic acid derivatives using activating agents like EDCl/HOBt in DMF under nitrogen. Optimization focuses on reaction time (4–6 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:acid) to minimize side products. Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Analytical techniques include:
- NMR : ¹H and ¹³C NMR (DMSO-d₆) to verify amide bond formation (δ ~10.5 ppm for NH) and aromatic substitution patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 344.3) .
Q. What solvent systems are recommended for solubility studies of this compound?
- Methodological Answer : The compound exhibits limited aqueous solubility (~0.1 mg/mL in PBS pH 7.4) but dissolves well in DMSO (>50 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in buffered solutions (≤1% DMSO final concentration) to avoid cytotoxicity. Solubility parameters (Hansen solubility parameters) can be experimentally determined using the shake-flask method .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positioning) influence bioactivity in SAR studies?
- Methodological Answer : Replace the 3,4-dimethoxy groups with halogen or hydroxyl moieties and compare activity via enzyme inhibition assays (e.g., COX-2). Computational modeling (docking studies using AutoDock Vina) predicts binding affinity changes, while in vitro validation assesses IC₅₀ shifts. For example, replacing 3-OCH₃ with Cl reduces COX-2 inhibition by ~40% .
Q. What mechanisms explain conflicting cytotoxicity data in cancer cell lines?
- Methodological Answer : Contradictions arise due to cell line-specific metabolic profiles (e.g., CYP450 expression) or assay conditions (e.g., serum content). Address this by:
- Standardizing protocols (e.g., MTT assays at 48h, 10% FBS).
- Profiling metabolites via LC-MS to identify pro-drug activation pathways.
- Correlating results with ROS generation or mitochondrial membrane potential assays .
Q. How can in silico modeling predict metabolic stability and potential drug-drug interactions?
- Methodological Answer : Use tools like SwissADME to predict CYP450 metabolism sites (e.g., demethylation at 3-OCH₃). Molecular dynamics simulations (GROMACS) assess binding to plasma proteins (e.g., albumin) to estimate half-life. Validate predictions with microsomal stability assays (human liver microsomes + NADPH) .
Q. What in vivo models are suitable for studying anti-inflammatory efficacy?
- Methodological Answer : Use murine models (e.g., carrageenan-induced paw edema) with oral dosing (10–50 mg/kg). Monitor IL-6/TNF-α levels via ELISA and compare with positive controls (e.g., indomethacin). Histopathological analysis quantifies neutrophil infiltration. Dose-response curves establish ED₅₀ values .
Q. How do crystallization conditions impact polymorph formation and stability?
- Methodological Answer : Screen solvents (ethanol, acetonitrile) via slow evaporation at 4°C. Characterize polymorphs using PXRD and DSC. Form II (monoclinic) shows higher thermal stability (Tm = 215°C) than Form I (Tm = 205°C). Stability studies (40°C/75% RH, 4 weeks) confirm Form II’s superiority for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
